![molecular formula C24H29NO10 B1193947 Demethylisoalangiside](/img/structure/B1193947.png)
Demethylisoalangiside
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Overview
Description
Demethylisoalangiside is a glycoside.
Scientific Research Applications
Glycoside Isolation and Structure
From the roots of Cephaelis acuminata, demethylisoalangiside was isolated along with other tetrahydroisoquinoline-monoterpene glycosides. These compounds' structures were determined through spectroscopic and chemical methods, highlighting their significance in phytochemistry and potential for various applications (Itoh et al., 2002).
Role in Oxidative Hemolysis Protection
In a study focusing on the protection of normal and beta-thalassemic human red blood cells (RBCs) against oxidative damage, it was found that this compound's analogous compound, demethyldiisoeugenol, displayed protective properties. This research provides insights into its potential for managing oxidative stress-related disorders (Ko et al., 1997).
Alkaloid Biosynthesis
This compound, through its association with Alangium lamarckii and Cephaelis ipecacuanha, plays a role in the biosynthesis of ipecac alkaloids. This is important for understanding plant metabolism and the production of pharmacologically active compounds (Itoh et al., 1994).
Enzymatic Activities in Plant Metabolism
Enzymatic activities involved in the condensation of dopamine and secologanin, leading to the formation of this compound and related compounds, were discovered in Alangium lamarckii. This finding is significant for understanding plant secondary metabolism and the synthesis of medicinal compounds (De-Eknamkul et al., 1997).
properties
Molecular Formula |
C24H29NO10 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(1S,15S,16R,17S)-16-ethenyl-4,5-dihydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one |
InChI |
InChI=1S/C24H29NO10/c1-2-11-13-6-15-12-7-17(28)16(27)5-10(12)3-4-25(15)22(32)14(13)9-33-23(11)35-24-21(31)20(30)19(29)18(8-26)34-24/h2,5,7,9,11,13,15,18-21,23-24,26-31H,1,3-4,6,8H2/t11-,13+,15+,18-,19-,20+,21-,23+,24+/m1/s1 |
InChI Key |
ODZVWJRTEQQVCO-ICBTVIENSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2C[C@H]3C4=CC(=C(C=C4CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
SMILES |
C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O |
Canonical SMILES |
C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O |
synonyms |
demethylisoalangiside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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